molecular formula C19H29N3O3S B2624118 1-(2-Phenoxyethyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea CAS No. 2415629-62-6

1-(2-Phenoxyethyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea

Cat. No.: B2624118
CAS No.: 2415629-62-6
M. Wt: 379.52
InChI Key: KDFUOLOBAUMLBM-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenoxyethyl group, a thiomorpholine ring, and an oxane ring, all connected through a urea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenoxyethyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenoxyethyl group and the thiomorpholine ring, followed by their coupling through a urea linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxyethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Phenoxyethyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Phenoxyethyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-phenoxyethyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c23-18(20-8-13-25-17-4-2-1-3-5-17)21-16-19(6-11-24-12-7-19)22-9-14-26-15-10-22/h1-5H,6-16H2,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFUOLOBAUMLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NCCOC2=CC=CC=C2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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